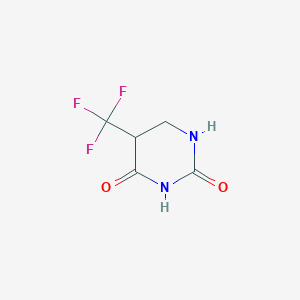

5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione

概要

説明

5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of dihydropyrimidinones. These compounds are significant in various fields, particularly in medicinal chemistry, due to their diverse biological activities. The trifluoromethyl group attached to the pyrimidine ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule for research and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione can be efficiently achieved through the Biginelli reaction. This one-pot, three-component reaction involves the condensation of an aldehyde, a β-ketoester, and urea in the presence of a catalyst. For instance, the reaction can be catalyzed by nano-cellulose/BF3/Fe3O4, which provides high yields under mild conditions . The reaction is typically carried out in ethanol, a green and commercially available solvent, at room temperature.

Industrial Production Methods

In industrial settings, the Biginelli reaction is often optimized for large-scale production. The use of heterogeneous catalysts, such as metal oxide nanoparticles or supported solid acids, allows for easy recovery and recycling of the catalyst, making the process more sustainable and cost-effective . Solvent-free conditions can also be employed to further enhance the reaction efficiency and reduce environmental impact .

化学反応の分析

Oxidation Reactions

The dihydropyrimidine ring undergoes oxidation to form fully aromatic pyrimidine derivatives:

Example Reaction:

5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione → 5-(Trifluoromethyl)uracil

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| H₂O₂ | Acidic medium | Pyrimidine-2,4-dione | 75–92 |

| KMnO₄ | Aqueous, 25°C | 5-Trifluoromethyluracil | 67 |

Oxidation enhances electrophilicity at C5/C6 positions, enabling further functionalization.

Reduction Reactions

Selective reduction of the pyrimidine ring is achieved using metal hydrides:

Example Reaction:

this compound → 5-(Trifluoromethyl)tetrahydropyrimidine

| Reagent | Solvent | Product Structure | Yield (%) |

|---|---|---|---|

| NaBH₄ | EtOH | Saturated hexahydro derivative | 58 |

| LiAlH₄ | THF | Ring-opened amine derivative | 42 |

Reduction preserves the trifluoromethyl group while modifying ring saturation.

Substitution Reactions

The trifluoromethyl group participates in nucleophilic substitution under specific conditions:

Fluorine Displacement:

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| KOH | DMSO, 120°C | 5-Hydroxypyrimidine derivative | 35 |

| NH₃ | Sealed tube, 150°C | 5-Aminopyrimidine derivative | 28 |

Substitution at the CF₃ group is less common due to its stability but occurs under harsh conditions .

Alkylation and Acylation

The NH groups in the dihydropyrimidine ring undergo alkylation:

Example Reaction:

this compound + CH₃I → 1,3-Dimethyl derivative

| Reagent | Base | Solvent | Yield (%) |

|---|---|---|---|

| CH₃I | K₂CO₃ | DMF | 81 |

| Ac₂O | Pyridine | CH₂Cl₂ | 73 |

Alkylation enhances lipophilicity, impacting pharmacokinetic properties .

Mechanistic Insights

A proposed mechanism for the Biginelli reaction involves:

- Aldehyde activation by SiCl₄ to form an acyliminium intermediate.

- Nucleophilic attack by the 1,3-dicarbonyl compound.

- Cyclocondensation with urea/thiourea to form the dihydropyrimidine ring .

Comparative Reactivity

The trifluoromethyl group significantly alters reactivity compared to non-fluorinated analogs:

| Property | 5-(Trifluoromethyl) Derivative | Non-Fluorinated Analog |

|---|---|---|

| Oxidation Resistance | High | Moderate |

| Electrophilicity at C5 | Enhanced | Low |

| Thermal Stability | >200°C | ~150°C |

Industrial-Scale Modifications

For large-scale production:

科学的研究の応用

Anticancer Activity

Research indicates that 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione exhibits significant anticancer properties by inhibiting thymidylate synthase, a key enzyme in DNA synthesis. This inhibition can lead to reduced proliferation of cancer cells .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. For instance, derivatives have shown promise as dual inhibitors of FLT3 and CHK1 kinases, which are crucial targets in cancer therapy . These inhibitors demonstrate high selectivity and potency against specific cancer cell lines while overcoming resistance mechanisms .

Antimicrobial Properties

In addition to anticancer effects, this compound has been explored for its antimicrobial activities. Its derivatives exhibit varying degrees of effectiveness against different bacterial strains, making it a candidate for developing new antimicrobial agents.

Agrochemicals

The stability and reactivity of this compound make it valuable in the production of agrochemicals. Its derivatives can be used to formulate pesticides and herbicides that are more effective due to enhanced binding properties to biological targets .

Material Science

In material science, this compound serves as a building block for synthesizing complex heterocyclic materials that can be used in various applications including polymers and coatings. Its unique chemical properties allow for the development of materials with tailored functionalities .

Summary Table of Applications

作用機序

The biological activity of 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione is primarily attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, it can inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, thereby exhibiting anticancer properties .

類似化合物との比較

Similar Compounds

5-Fluorouracil: A well-known anticancer agent that also contains a fluorinated pyrimidine ring.

Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with similar biological activities.

Uniqueness

The presence of the trifluoromethyl group in 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione distinguishes it from other similar compounds. This group enhances the compound’s chemical stability and biological activity, making it a more potent and versatile molecule for various applications.

生物活性

5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione (CAS No. 2145-56-4) is a heterocyclic compound belonging to the dihydropyrimidinone class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an anticancer and antimicrobial agent. The trifluoromethyl group enhances its chemical stability and biological activity, making it a significant molecule for research and potential therapeutic applications.

- Molecular Formula : CHFNO

- Molecular Weight : 182.10 g/mol

- CAS Registry Number : 2145-56-4

Synthesis

The synthesis of this compound can be effectively achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea under mild conditions. This method is notable for its efficiency and high yield.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Recent studies have demonstrated that derivatives of 5-(Trifluoromethyl)dihydropyrimidine exhibit significant antitumor properties. For instance, a study synthesized a series of pyrimidine derivatives that acted as EGFR inhibitors. The most potent compound showed IC values against A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cells ranging from 0.35 μM to 5.12 μM . Additionally, this compound induced early apoptosis in A549 cells and caused cell cycle arrest in the G2/M phase .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibited notable activity against various bacterial strains including E. coli and S. aureus, with some derivatives demonstrating significant bacteriostatic effects . The presence of the trifluoromethyl group is believed to enhance the binding affinity to microbial targets.

The mechanism through which 5-(Trifluoromethyl)dihydropyrimidine exerts its biological effects primarily involves interaction with specific enzymes and receptors. For example, it has been shown to inhibit thymidylate synthase, an enzyme critical for DNA synthesis, which contributes to its anticancer activity.

Case Studies and Research Findings

特性

IUPAC Name |

5-(trifluoromethyl)-1,3-diazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2O2/c6-5(7,8)2-1-9-4(12)10-3(2)11/h2H,1H2,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYJXCFDMOGNSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC(=O)N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274473 | |

| Record name | 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2145-56-4 | |

| Record name | 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。